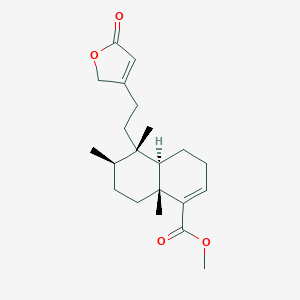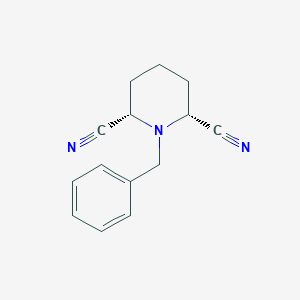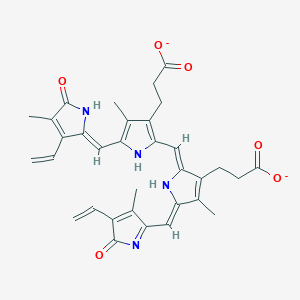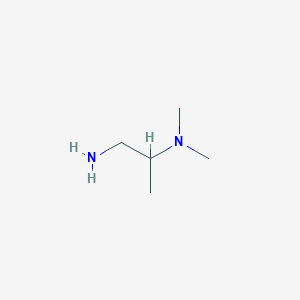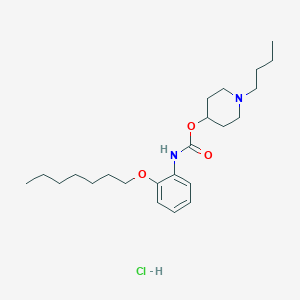
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR2, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride modulates the release of glutamate, a neurotransmitter that is implicated in the pathophysiology of neurological disorders.
Biochemische Und Physiologische Effekte
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of synaptic plasticity. In animal studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been shown to improve cognitive function and reduce the symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its selectivity for mGluR2, which reduces the risk of off-target effects. However, one of the limitations of (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is its low solubility, which may affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride, including the optimization of its pharmacokinetic properties, the identification of its downstream signaling pathways, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of more potent and selective mGluR2 antagonists may provide new opportunities for the treatment of neurological disorders.
Conclusion:
In conclusion, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is a promising compound that has shown potential therapeutic applications in the treatment of neurological disorders. Its selective antagonism of mGluR2 provides a unique mechanism of action that may offer advantages over existing treatments. Further research is needed to optimize its pharmacokinetic properties and explore its potential in other neurological disorders.
Synthesemethoden
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride is synthesized through a multistep process that involves the coupling of 2-heptoxyaniline with 1-butylpiperidin-4-ylcarbonyl chloride, followed by the addition of diisopropylethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with carbamic acid, and the final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, (1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride has shown promising results in improving cognitive function and reducing the symptoms of schizophrenia.
Eigenschaften
CAS-Nummer |
105384-13-2 |
|---|---|
Produktname |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
Molekularformel |
C23H39ClN2O3 |
Molekulargewicht |
427 g/mol |
IUPAC-Name |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
InChI-Schlüssel |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonyme |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



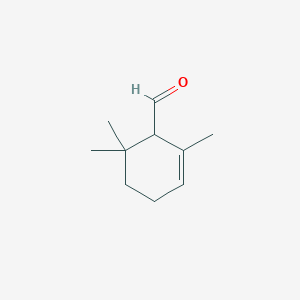
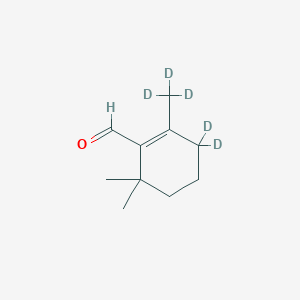
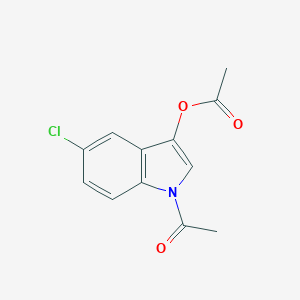
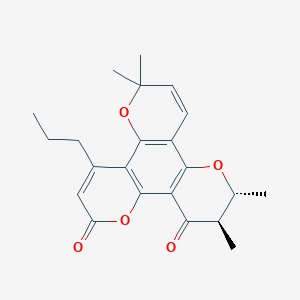
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
